molecular formula C6H3Cl2FO B8812778 2,3-Dichloro-4-fluorophenol

2,3-Dichloro-4-fluorophenol

Cat. No.: B8812778
M. Wt: 180.99 g/mol
InChI Key: QWBLPYQWXPXQSM-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorophenol (C₆H₃Cl₂FO) is a halogenated phenolic compound characterized by two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the phenol ring. Key physicochemical properties include a molecular weight of 180.992 g/mol, density of 1.560 g/cm³ at 20°C, and a boiling point of 233.1°C (760 mmHg) .

Properties

Molecular Formula

C6H3Cl2FO

Molecular Weight

180.99 g/mol

IUPAC Name

2,3-dichloro-4-fluorophenol

InChI

InChI=1S/C6H3Cl2FO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H

InChI Key

QWBLPYQWXPXQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional similarities of 2,3-dichloro-4-fluorophenol to other halogenated phenols are critical for understanding its behavior. Below is a comparative analysis with key analogs:

Structural Analogs
  • 2,3-Dichlorophenol (2,3-DCP): Shares the same dichloro substitution pattern but lacks the 4-fluoro group. Molecular formula: C₆H₄Cl₂O .
  • 2,4-Dichlorophenol (2,4-DCP): Differs in chlorine substitution (2,4-positions vs. 2,3-positions) and lacks fluorine. Widely used in herbicide production (e.g., 2,4-D) .
  • 4-Chloro-3-(trifluoromethyl)phenol: Contains a trifluoromethyl group, enhancing steric bulk and electronic effects compared to this compound .
Physicochemical Properties
Property This compound 2,3-Dichlorophenol 2,4-Dichlorophenol 4-Chloro-3-(trifluoromethyl)phenol
Molecular Formula C₆H₃Cl₂FO C₆H₄Cl₂O C₆H₄Cl₂O C₇H₄ClF₃O
Molecular Weight (g/mol) 180.99 163.00 (calculated) 163.00 200.56
Density (g/cm³) 1.560 N/A ~1.40 (estimated) N/A
Boiling Point (°C) 233.1 ~210 (estimated) ~210 N/A
LogP 2.84 ~2.5 (estimated) ~2.7 ~3.5 (estimated)

Key Observations :

  • Boiling Point: The higher boiling point of this compound (233.1°C vs. ~210°C for dichlorophenols) may result from increased polarity due to fluorine’s electronegativity .
Toxicity and Environmental Impact
  • Chlorophenols: 2,3-DCP and 2,4-DCP are classified as toxic, with documented effects on aquatic life and human health (e.g., liver/kidney damage) .
  • Fluorinated Analogs: Fluorine’s electronegativity may alter toxicity pathways. For example, fluorinated phenols often exhibit enhanced stability against degradation, increasing environmental persistence .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where TFA acts as a proton donor to activate NCS, generating a chlorinating agent (Cl⁺). The regioselectivity is influenced by the directing effects of the existing substituents:

  • The fluoro group (-F) at the para position directs electrophiles to the ortho and meta positions.

  • The chloro group (-Cl) at the meta position further directs substitution to the adjacent ortho position, yielding this compound as a minor product (25% yield) alongside 3,6-dichloro-4-fluorophenol (42% yield).

Key Reaction Parameters

ParameterValue
Starting Material3-Chloro-4-fluorophenol
Chlorinating AgentN-Chlorosuccinimide (NCS)
CatalystTrifluoroacetic acid (TFA)
SolventAcetonitrile
Temperature20°C
Reaction Time72 hours
Yield of Target Product25%

Purification and Byproduct Management

The crude product is purified via silica gel chromatography using a 1:19 (v/v) ethyl acetate/isohexane eluent. The low yield of the target compound underscores the challenge of achieving regioselectivity in polychlorinated aromatic systems. Competing formation of 3,6-dichloro-4-fluorophenol dominates due to steric and electronic factors favoring substitution at the less hindered meta position relative to the fluorine.

Alternative Synthetic Strategies

While direct chlorination remains the primary method, alternative routes have been explored for structurally related compounds, offering insights into potential improvements for this compound synthesis.

Q & A

Q. Which computational models validate substituent effects on reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potentials. Correlate Hammett σ values with reaction rates (e.g., SNAr substitutions). Validate with QSAR models for toxicity prediction (R² >0.85) .

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